1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine
Overview
Description
1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is a chemical compound with the empirical formula C12H14O3N3F1 and a molecular weight of 267.26 . It is provided as a solid form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The crystal structure of this compound is monoclinic with a space group P2 1 /c . The corresponding lattice parameters are a = 9.7366 (8) Å, b = 17.9148 (13) Å, c = 7.5270 (6) Å and β = 102.397 (8)° . The packing studies of the compound reveal the presence of several intermolecular interactions, including C–H···O hydrogen bonding, C (aryl)–H···π interactions, and stacking interactions of aromatic rings, which stabilize the crystal lattice .Physical And Chemical Properties Analysis
1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is a solid compound . Its empirical formula is C12H14O3N3F1 and it has a molecular weight of 267.26 .Safety and Hazards
properties
IUPAC Name |
1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOZDCYOYXBNHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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